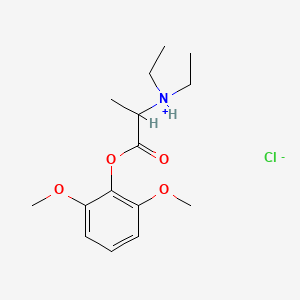

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride

Description

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride (CAS: 2409-35-0) is a chiral alanine derivative featuring a 2,6-dimethoxyphenyl ester group and a diethylamine substituent. Its molecular formula is C₁₅H₂₄ClNO₄, with a structure that combines ester, aromatic, and tertiary amine functionalities. This compound is structurally related to neurotensin receptor (NTR) antagonists such as SR48692 and SR142948A, which also contain the 2,6-dimethoxyphenyl moiety .

Properties

CAS No. |

2409-35-0 |

|---|---|

Molecular Formula |

C15H24ClNO4 |

Molecular Weight |

317.81 g/mol |

IUPAC Name |

[1-(2,6-dimethoxyphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-6-16(7-2)11(3)15(17)20-14-12(18-4)9-8-10-13(14)19-5;/h8-11H,6-7H2,1-5H3;1H |

InChI Key |

KKCHUHXVGGNXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of L-N,N-Diethylalanine with 2,6-dimethoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs with 2,6-Dimethoxyphenyl Groups

(a) SR48692

- Structure: Contains a 2,6-dimethoxyphenyl group linked to a quinolinyl-pyrazole-carboxylic acid backbone.

- Function : A selective NTR1 antagonist used in neuropharmacological studies to block neurotensin-induced effects .

- Key Difference : Unlike L-N,N-diethylalanine 2,6-dimethoxyphenyl ester hydrochloride, SR48692 includes a tricyclic decane-carboxylic acid group, enhancing its receptor specificity and potency .

(b) SR142948A

- Structure : Features a 2,6-dimethoxyphenyl ester connected to an adamantane-carboxylic acid core.

- Function : A dual NTR1/NTR2 antagonist with broader receptor affinity .

(c) 2-Chloroacetic Acid 2-Methoxyphenyl Ester (CAS 30287-15-1)

- Structure : A simpler ester with a single methoxyphenyl group and a chloroacetate substituent.

Functional Group Comparisons

(a) Ester vs. Amide Linkages

- The 2,6-dimethoxyphenyl ester group in the target compound is less hydrolytically stable than amide-containing analogs (e.g., dopamine derivatives like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7) . This instability may limit its bioavailability but enhance metabolic clearance.

(b) Hydrochloride Salts

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

Research Findings and Implications

- Receptor Specificity : The 2,6-dimethoxyphenyl group in the target compound and SR analogs suggests shared binding motifs for neurotensin receptors, but the absence of a tricyclic or adamantane system may reduce its affinity compared to SR48692/SR142948A .

- Solubility Limitations : Esters like the target compound and glutaric acid derivatives exhibit lower aqueous solubility (log₁₀WS ~ −5.25) compared to dopamine HCl, necessitating formulation enhancements for therapeutic use .

- Stereochemical Considerations: The L-alanine configuration in the target compound may confer enantioselective interactions, a feature absent in non-chiral analogs like 2-chloroacetic acid esters .

Biological Activity

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of L-Diethylalanine with 2,6-dimethoxyphenol. The process can be summarized as follows:

-

Starting Materials :

- L-Diethylalanine

- 2,6-dimethoxyphenol

- Hydrochloric acid for salt formation

-

Reaction Conditions :

- The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.

-

Purification :

- The product is purified using recrystallization or chromatography to obtain the hydrochloride salt form.

Antimicrobial Properties

Research has indicated that L-N,N-Diethylalanine derivatives exhibit antimicrobial activity. A study showed that similar compounds demonstrated significant activity against various bacterial strains and fungi, including Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes.

Anticancer Activity

Recent investigations into the anticancer properties of compounds related to L-N,N-Diethylalanine have shown promising results. For instance, derivatives have been tested against murine colon carcinoma C26 cells, revealing a dose-dependent inhibition of cell proliferation . This suggests potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the efficacy of L-N,N-Diethylalanine derivatives against C. albicans.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against C. albicans, indicating significant antifungal activity.

-

Investigation of Anticancer Effects :

- Objective : To assess the impact on murine colon carcinoma cells.

- Methodology : Cell viability assays were performed post-treatment with the compound.

- Results : A reduction in cell viability was observed at concentrations above 50 µM, with IC50 values suggesting effective inhibition at higher concentrations.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| L-N,N-Diethylalanine derivative A | 32 | Candida albicans |

| L-N,N-Diethylalanine derivative B | 64 | Staphylococcus aureus |

| L-N,N-Diethylalanine derivative C | 16 | Escherichia coli |

Table 2: Anticancer Activity Against Murine Colon Carcinoma C26 Cells

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | |

| 50 | 60 | |

| 100 | 30 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.